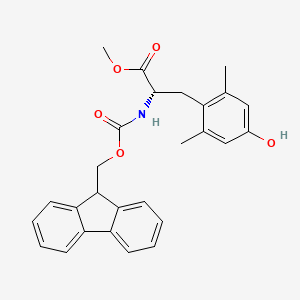

![molecular formula C19H18ClFN4OS2 B2549199 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216569-19-5](/img/structure/B2549199.png)

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

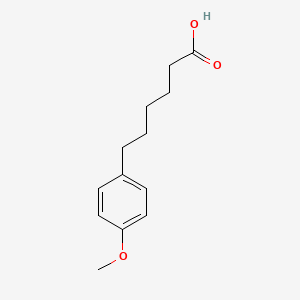

The compound , N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride, appears to be a structurally complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant to the synthesis and analysis of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. The first paper describes an efficient synthesis of a carbon-14 labeled compound using the Curtius rearrangement as a key step . This method involves converting an aryl carboxylic acid to an aryl amine, followed by the formation of an aryl iodide and coupling with zinc [14C]cyanide to form an aryl [14C]nitrile, which is then hydrolyzed to yield the labeled carboxylic acid. Although the target molecule is different, the Curtius rearrangement could potentially be applied in the synthesis of the N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride, particularly in introducing the carboxamide group.

Molecular Structure Analysis

The second paper discusses the synthesis and activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, which are structurally related to the thiazole and benzothiazole moieties present in the compound of interest . The identification of these compounds was performed using various spectroscopic techniques, including infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy. These techniques would also be applicable in analyzing the molecular structure of the compound , ensuring the correct placement of functional groups and the overall molecular integrity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that the compound of interest may also undergo similar reactions. For instance, the coupling of amino groups with acid chlorides to form amide bonds is a common reaction in the synthesis of benzamide derivatives, as seen in the second paper . This reaction could be relevant in forming the carboxamide linkage in the target compound. Additionally, the formation of hydrochloride salts and their potential biological activities, as mentioned in the second paper, could be an important consideration for the compound , particularly if it is intended for use as a drug.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of dimethylamino groups suggests potential solubility in organic solvents, while the carboxamide group could confer hydrogen bonding capabilities, affecting its solubility in water. The fluorine atom on the benzothiazole ring could influence the compound's electronic properties and reactivity. The crystalline structure, if obtained, could be analyzed by X-ray diffraction to determine the precise three-dimensional arrangement of atoms, as was done for some of the compounds in the second paper .

Aplicaciones Científicas De Investigación

Cytotoxic Activity and Anticancer Potential

One area of research has been the exploration of the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride. These compounds have shown potent cytotoxicity against various cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma, with some derivatives demonstrating IC50 values below 10 nM. This suggests a high potential for anticancer applications, especially given the broad range of 2-substituents retaining cytotoxic efficacy (Deady et al., 2005).

Synthesis and Evaluation of Novel Derivatives

Another aspect of research involves the synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles, including those bearing different substituents like amino, dimethylamino, or fluoro on the phenyl ring. These derivatives, prepared as hydrochloride salts, have been found to exert cytostatic activities against various malignant human cell lines, highlighting the versatility and potential of the benzothiazole scaffold in developing new anticancer drugs (Racané et al., 2006).

Corrosion Inhibition for Steel

Interestingly, research on benzothiazole derivatives also extends to applications outside of biomedical fields, such as corrosion inhibition for steel. Benzothiazole derivatives, including those structurally related to N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These studies have shown that such compounds can offer significant protection, highlighting their potential in industrial applications as well (Hu et al., 2016).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4OS2.ClH/c1-23(2)9-10-24(19-22-14-8-7-12(20)11-16(14)27-19)18(25)17-21-13-5-3-4-6-15(13)26-17;/h3-8,11H,9-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWMLRGQQCUHIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4S3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2549124.png)

![2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B2549129.png)

![(E)-N-benzyl-2-cyano-3-[2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2549130.png)

![6-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549131.png)

![2-(6-Benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2549132.png)

![2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2549138.png)